molecular formula C9H18N2O2 B8012486 tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate

tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate

Cat. No.: B8012486
M. Wt: 186.25 g/mol
InChI Key: QEVWCEYVNCWPKJ-NKWVEPMBSA-N
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Description

tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2S)-2-aminocyclobutanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, thiols; reactions often require catalysts or specific solvents.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines, alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural framework can be modified to create analogs with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • tert-Butyl ((1R,2S)-2-aminocyclohexyl)carbamate
  • tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate
  • tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate

Comparison:

  • Structural Differences: The primary difference lies in the size and shape of the cycloalkyl ring. Cyclobutyl, cyclohexyl, cyclopentyl, and cyclopropyl rings each impart different steric and electronic properties to the molecule.
  • Reactivity: The reactivity of these compounds can vary based on the ring strain and the accessibility of the functional groups.
  • Applications: While all these compounds can be used in organic synthesis and medicinal chemistry, their specific applications may differ based on their structural attributes and reactivity profiles.

Conclusion

tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWCEYVNCWPKJ-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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